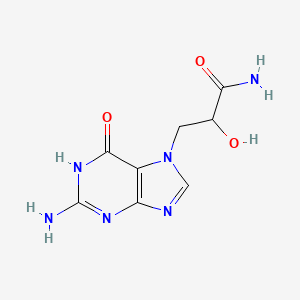

N7-(2-Carbamoyl-2-hydroxyethyl)guanine

Description

Overview of DNA Adducts as Molecular Markers of Genotoxic Exposure

DNA adducts are segments of DNA that have become covalently bonded to a chemical. This modification can occur following exposure to a wide range of environmental and endogenous chemicals. www.gov.uk The formation of these adducts is a critical event in chemical carcinogenesis, as they can interfere with DNA replication and transcription, potentially leading to mutations if not properly repaired. nih.gov Because they provide a direct measure of the amount of a genotoxic substance that has reached and reacted with the genetic material, DNA adducts are considered valuable biomarkers of exposure. www.gov.uknih.gov

The analysis of DNA adducts offers a more precise assessment of exposure than simply measuring the external concentration of a chemical. It reflects the "effective dose," which is the amount of a substance that has interacted with a biological target like DNA. www.gov.uk The sensitivity of analytical methods has advanced significantly, allowing for the routine measurement of very low levels of DNA damage, such as one adduct per 100 million nucleotides. nih.gov This capability makes DNA adduct analysis a powerful tool in molecular epidemiology and genotoxicity risk assessment, helping to link chemical exposures to disease outcomes. oup.comacs.org Researchers can use DNA adducts to screen for genotoxic exposure and understand the structural modifications involved in toxicity. acs.org

The Significance of N7-Guanine Adducts in Biological Systems

The N7-position of guanine (B1146940) is a primary site for DNA alkylation due to its high nucleophilicity. capes.gov.brnih.gov Consequently, N7-guanine adducts are frequently formed upon exposure to various genotoxic agents. capes.gov.br These adducts have been extensively studied and are recognized as excellent biomarkers for internal exposure to both direct-acting and metabolically activated carcinogens. nih.govnih.govresearchgate.net Their presence in a tissue confirms that the chemical has reached the genetic material, providing a measure of the molecular dose. nih.govresearchgate.net

Despite their prevalence, the direct biological significance of N7-guanine adducts in terms of initiating mutations is a subject of ongoing discussion. nih.govnih.gov Many N7-guanine adducts are chemically unstable and can be readily removed from DNA through spontaneous depurination, a process where the bond between the adducted base and the deoxyribose sugar breaks. nih.govnih.gov This instability is due to the positive charge placed on the guanine ring system by the alkyl group. nih.gov While this removal can lead to the formation of apurinic (AP) sites, which can be mutagenic, there is limited evidence to suggest that N7-guanine adducts themselves are a major cause of mutations in cells and tissues. nih.govresearchgate.net However, these adducts can also be converted into more persistent and potentially more mutagenic lesions, such as ring-opened formamidopyrimidine (FAPy) derivatives. nih.govresearchgate.net

N7-(2-Carbamoyl-2-hydroxyethyl)guanine: A Key Lesion Derived from Acrylamide (B121943) Metabolism

This compound, also known as N7-CAG or N7-GAG, is a major DNA adduct that results from exposure to acrylamide. nih.govnih.govoup.com Acrylamide itself is a weak alkylating agent, but it is metabolized in the body, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, into a more reactive epoxide metabolite called glycidamide (B1671898). nih.govoup.comnih.gov It is this glycidamide that readily reacts with DNA to form adducts, with the most abundant being this compound. nih.govoup.comacs.org

The formation of this compound has been demonstrated in vivo in both mice and rats following the administration of acrylamide. nih.govoup.com Studies have shown that the levels of this adduct are similar across different organs, suggesting that the reactive metabolite, glycidamide, is distributed relatively evenly throughout the body. nih.govoup.comoup.com This adduct is not permanently fixed in the DNA; it can be removed through depurination (both spontaneous and enzymatic) and the resulting product is excreted in the urine. acs.orgnih.govnycu.edu.tw This characteristic allows for its use as a non-invasive biomarker of acrylamide exposure and its associated genotoxic effects. acs.orgnih.gov

Table 1: Levels of this compound (N7-CAG) in Human Blood Samples

This table shows the concentration range of N7-CAG found in dried blood spots from a group of individuals who consumed foods high in acrylamide compared to a control group. The data indicates a statistically significant difference between the two groups. proquest.comresearchgate.net

| Group | Number of Subjects | N7-CAG Concentration Range (ng/mL) | Statistical Significance (p-value) |

| Test Group (High Acrylamide Food Consumption) | 25 | 1.87 - 23.71 | < 0.001 |

| Negative Control Group | 25 | 1.18 - 8.47 | < 0.001 |

Research Scope and Objectives Pertaining to this compound

Research on this compound is primarily focused on its utility as a biomarker and its role in understanding the risks associated with acrylamide exposure. A key objective is the development and application of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), to quantify this adduct in biological samples like blood and urine. nih.govacs.orgproquest.com These methods are crucial for biomonitoring studies that aim to assess human exposure to acrylamide from various sources, including diet and cigarette smoke. nih.govnycu.edu.tw

A significant area of investigation is the correlation between the levels of this compound and exposure to acrylamide. nih.gov For example, studies have analyzed the relationship between urinary levels of this adduct and other biomarkers of acrylamide exposure, such as N-acetyl-S-(propionamide)-cysteine (AAMA). acs.orgnih.gov Such research helps to validate this compound as a reliable, risk-associated biomarker. acs.org By analyzing this specific DNA adduct, scientists can confirm the genotoxicity of acrylamide in humans and identify the reactive metabolite responsible, thereby improving molecular epidemiology studies and risk assessments. nih.govnycu.edu.twnih.gov

Table 2: Median Urinary Levels of this compound (N7-GAG) in Humans

This table presents the median urinary concentrations of N7-GAG in non-smokers and smokers. The levels of the adduct were found to be significantly associated with another acrylamide metabolite, AAMA, indicating a link to recent acrylamide intake. acs.orgnih.gov

| Group | Number of Subjects | Median Urinary N7-GAG Level (μg/g creatinine) |

| Non-smokers | 33 | 0.93 |

| Smokers | 30 | 1.41 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-6-oxo-1H-purin-7-yl)-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O3/c9-5(16)3(15)1-14-2-11-6-4(14)7(17)13-8(10)12-6/h2-3,15H,1H2,(H2,9,16)(H3,10,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHHZNJOFXOGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(C(=O)N)O)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676273 | |

| Record name | 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163734-06-3 | |

| Record name | 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Metabolic Pathways of N7 2 Carbamoyl 2 Hydroxyethyl Guanine

Acrylamide (B121943) Metabolism and Glycidamide (B1671898) Formation

The metabolic journey from acrylamide to its reactive epoxide metabolite, glycidamide, is a critical initial step. This transformation is primarily mediated by a specific enzyme system within the body and is influenced by exposure to various sources of acrylamide.

Role of Cytochrome P450 2E1 (CYP2E1) in Glycidamide Generation

The epoxidation of acrylamide to glycidamide is predominantly catalyzed by the enzyme Cytochrome P450 2E1 (CYP2E1). nih.govoup.comresearchgate.netmdpi.com Studies have demonstrated that CYP2E1 is the primary enzyme responsible for this conversion, which ultimately leads to the formation of DNA adducts. oup.comnih.gov Experiments using human CYP2E1 supersomes, liver microsomes from both humans and marmosets, and genetically engineered V79 cells expressing human CYP2E1 have all confirmed the role of this enzyme in glycidamide formation. nih.gov The involvement of human CYP2E1 in this metabolic pathway has been conclusively shown. nih.gov Inhibition of CYP2E1 with specific inhibitors like diethyldithiocarbamate (B1195824) and a monoclonal antibody significantly reduces the generation of glycidamide. nih.gov In mouse models, the absence of CYP2E1 leads to substantially lower levels of glycidamide and its corresponding DNA adducts, further solidifying the enzyme's crucial role. oup.comnih.gov

Acrylamide Sources and In Vivo Metabolic Activation

Acrylamide is not only an industrial chemical but is also formed naturally in carbohydrate-rich foods during high-temperature cooking processes like frying, baking, and roasting. researchgate.netnih.govnih.gov Common dietary sources include french fries, potato chips, bread, cereals, and coffee. researchgate.netnih.govnih.gov Once ingested, acrylamide undergoes in vivo metabolic activation. nih.gov The primary route for this activation is the conversion to glycidamide by CYP2E1. nih.gov This metabolic process has been observed in various experimental animals, including mice and rats, as well as in humans. researchgate.netacs.orgnih.gov The formation of glycidamide is considered the key step leading to the genotoxic effects associated with acrylamide exposure. nih.gov

N7-(2-Carbamoyl-2-hydroxyethyl)guanine Adduct Formation

Following its formation, glycidamide can react with DNA, leading to the creation of adducts, with this compound being a major product.

Nucleophilic Reaction of Glycidamide with DNA Guanine (B1146940) N7 Position

This compound is formed through a nucleophilic reaction between glycidamide and the N7 position of guanine in DNA. oup.comoup.comresearchgate.net The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic compounds like glycidamide. nih.gov This reaction results in the formation of a stable covalent bond between the glycidamide molecule and the guanine base. researchgate.net The formation of this specific adduct has been identified as a major product of the interaction between glycidamide and DNA in both in vitro and in vivo studies. oup.comoup.com

Comparison with Other Glycidamide-DNA Adducts (e.g., N3-Adenine Adducts)

While this compound is the predominant DNA adduct formed from glycidamide, other adducts are also produced, albeit at lower levels. researchgate.net One such adduct is N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade), which is formed by the reaction of glycidamide with the N3 position of adenine (B156593). researchgate.netacs.org Studies in adult mice have shown that the levels of N7-GA-Gua are significantly higher, approximately 100-fold more abundant, than N3-GA-Ade in tissues such as the liver, lung, and kidney. researchgate.netacs.org For instance, in adult mice, N7-GA-Gua levels were around 2000 adducts per 10⁸ nucleotides, while N3-GA-Ade levels were about 20 adducts per 10⁸ nucleotides. acs.org Another minor adduct, N1-(2-carboxy-2-hydroxyethyl)-2'-deoxyadenosine, has also been characterized. researchgate.netacs.org

Factors Influencing Adduct Formation Rates

The rate of this compound formation is influenced by several factors. A key determinant is the efficiency of the initial metabolic conversion of acrylamide to glycidamide by CYP2E1. nih.govoup.com Higher doses of acrylamide can lead to the saturation of this metabolic pathway, which may affect the percentage of glycidamide formed. nih.gov The presence of the terminal carbamoyl (B1232498) group in glycidamide also plays a role in its reactivity and subsequent adduct formation. nih.gov

Biological Fate and Dna Adduct Chemistry of N7 2 Carbamoyl 2 Hydroxyethyl Guanine

Chemical Instability and Spontaneous Depurination of N7-(2-Carbamoyl-2-hydroxyethyl)guanine

This compound is a DNA adduct formed from the reaction of glycidamide (B1671898), a metabolite of acrylamide (B121943), with the N7 position of guanine (B1146940). nih.govnih.gov Like other N7-alkylguanine adducts, it is characterized by significant chemical instability. nih.gov This instability arises from the introduction of an alkyl group at the N7 position of the guanine's imidazole (B134444) ring, which results in a formal positive charge on the ring system. nih.govrsc.org This positive charge weakens the covalent bonds within the modified nucleoside, making it susceptible to two primary degradation pathways in an aqueous environment: cleavage of the glycosidic bond (depurination) and hydrolytic opening of the imidazole ring. rsc.orgrsc.org

Glycosidic Bond Lability and Abasic Site Generation

The positive charge on the imidazole ring of this compound renders the N-glycosidic bond, which connects the guanine base to the deoxyribose sugar in the DNA backbone, particularly labile. rsc.orgrsc.org Cleavage of this bond results in the spontaneous release of the entire modified base, this compound, from the DNA strand. rsc.org This process, known as depurination, leaves behind a non-instructional abasic (AP) site in the DNA. rsc.orgrsc.org AP sites are a common form of DNA damage that can disrupt DNA replication and transcription if not repaired.

Hydrolytic Ring Opening to Formamidopyrimidine (FAPy) Derivatives

In addition to depurination, the positively charged this compound adduct can undergo an alternative reaction involving the hydrolytic opening of its imidazole ring. rsc.orgrsc.org This chemical transformation yields a stable formamidopyrimidine (FAPy) derivative, specifically N6-(2-deoxy-d-erythro-pentofuranosyl)-2,6-diamino-3,4-dihydro-4-oxo-5-[N-(2-carbamoyl-2-hydroxyethyl)formamido]pyrimidine (GA-FAPy-dG). nih.gov Unlike the parent N7 adduct, the resulting FAPy lesion is not prone to spontaneous loss from the DNA strand because the ring opening stabilizes the glycosidic bond. nih.gov Research indicates that the terminal carbamoyl (B1232498) group of the glycidamide-derived adduct accelerates the rate of this hydrolytic ring-opening reaction. rsc.orgrsc.org These FAPy lesions are considered more persistent and potentially more mutagenic than the initial N7 adduct. nih.gov

Table 1: Comparison of Degradation Pathways for this compound in DNA

| Feature | Glycosidic Bond Cleavage (Depurination) | Imidazole Ring Opening |

|---|---|---|

| Primary Event | Cleavage of the bond between the guanine base and the deoxyribose sugar. rsc.orgrsc.org | Hydrolytic opening of the five-membered imidazole ring of the guanine base. nih.govrsc.org |

| Product Released from DNA | This compound. rsc.org | None; the lesion remains in the DNA strand. nih.gov |

| Resulting DNA Lesion | Abasic (AP) site. rsc.org | Formamidopyrimidine (FAPy) derivative. nih.gov |

| Stability of Resulting Lesion | The AP site is a target for cellular repair mechanisms. | The FAPy lesion is chemically stable and persistent in DNA. nih.gov |

| Key Influencing Factor | The positive charge on the guanine ring system weakens the glycosidic bond. nih.govrsc.org | The terminal carbamoyl group of the adduct accelerates the ring-opening reaction. rsc.orgrsc.org |

Persistence and Half-Life of this compound in DNA

The chemical instability of N7-guanine adducts dictates their persistence in DNA. Generally, these adducts are not long-lived within the genome. nih.gov The half-lives for various N7-guanine adducts in double-stranded DNA under physiological conditions can range from as short as 2 hours to approximately 150 hours. nih.gov The rate of loss is influenced by both spontaneous chemical reactions (depurination and ring opening) and active DNA repair processes. nih.gov Due to their relatively rapid removal, N7-guanine adducts typically reach a steady state in tissues after about 7 to 10 days of continuous exposure to the parent compound. nih.gov

Tissue-Specific Differences in Adduct Persistence

Studies investigating the distribution of this compound following administration of acrylamide in rodent models have found similar levels of this adduct across various organs, including the liver, kidney, brain, lung, spleen, and testis. nih.gov This suggests that the reactive metabolite, glycidamide, is distributed relatively evenly throughout the body and that the initial formation of the adduct may not show significant tissue specificity. nih.gov However, the ultimate persistence of any DNA adduct can be influenced by tissue-specific factors such as rates of DNA repair and cell turnover. nih.gov For instance, in the case of a different adduct, N7-methylguanine, its half-life in the colon is significantly shorter (around 30 hours) compared to other tissues (around 150 hours), a difference attributed to the high rate of cell division and shedding in the colonic epithelium. nih.gov

Intramolecular Interactions and Structural Consequences within DNA

While the initial N7 adduct may be structurally benign, its conversion to the more stable FAPy lesion can have significant structural and functional consequences. nih.gov The ring-opened FAPy derivative is a bulky lesion that can act as a block to DNA replication. nih.gov Molecular modeling suggests that the 2-carbamoyl-2-hydroxyethyl side chain of the GA-FAPy-dG lesion can form an additional hydrogen bond with a thymidine (B127349) base, a structural alteration that could contribute to its mutagenic potential. nih.gov

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(2-amino-6-oxo-1H-purin-7-yl)-2-hydroxypropanamide | nih.gov |

| Molecular Formula | C₈H₁₀N₆O₃ | nih.gov |

| Molecular Weight | 238.20 g/mol | nih.gov |

| Monoisotopic Mass | 238.08143820 Da | nih.gov |

Genotoxicity and Carcinogenesis Implications of N7 2 Carbamoyl 2 Hydroxyethyl Guanine

Role in Acrylamide-Induced Genotoxicity

The genotoxicity of acrylamide (B121943) is largely attributed to its metabolic conversion to glycidamide (B1671898) by cytochrome P450 2E1. nih.govnih.govnih.gov Glycidamide is an electrophilic compound that readily reacts with DNA to form adducts, with N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) being the most predominant. wikipedia.orgnih.govoup.com This adduct is a primary lesion underlying the various forms of genetic damage observed following acrylamide exposure. Studies have shown that glycidamide is significantly more potent in inducing genotoxic effects, such as chromosomal damage and mutations, than its parent compound, acrylamide. nih.govnih.gov

Glycidamide, the precursor to the this compound adduct, is a potent inducer of cytogenetic damage. Research in various mammalian cell systems, including Chinese hamster V79 cells and human peripheral blood lymphocytes, has demonstrated that glycidamide markedly induces sister chromatid exchanges (SCEs) in a concentration-dependent manner. nih.govnih.govresearchgate.net In contrast, acrylamide induces SCEs only at very high concentrations, highlighting the critical role of its metabolic activation to glycidamide. nih.govaacrjournals.org

Crucially, a very strong correlation has been established between the levels of the this compound adduct and the frequency of SCE induction in cells treated with glycidamide. nih.govunl.pt This suggests that the formation of this specific adduct, which can lead to DNA strand breaks or replication stress, is a key initiating event for the homologous recombination that results in SCEs. nih.gov While both acrylamide and glycidamide are known to cause chromosomal aberrations (CAs) such as breaks and gaps, a direct correlation between this compound levels and the frequency of these aberrations has not been observed, indicating that other mechanisms or different DNA lesions may be more directly involved in the formation of CAs. nih.govunl.pt

The formation of micronuclei (MN), which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, is a well-established indicator of genotoxic damage. Glycidamide has been shown to be a positive inducer of micronuclei in a variety of in vitro systems. nih.govnih.gov Studies using mouse lymphoma cells indicate that the micronuclei induced by glycidamide primarily result from chromosome breakage, demonstrating a clastogenic mode of action. nih.gov

Furthermore, research in human mammary epithelial cells (MCF10A) confirms that glycidamide significantly induces micronuclei formation, reinforcing its genotoxic potential in cell types relevant to human cancers. nih.gov In human lymphoblastoid TK6 cells, glycidamide was also found to significantly increase the frequency of micronuclei. nih.gov This body of evidence links the metabolic formation of glycidamide, and by extension its principal DNA adducts like this compound, to the clastogenic events that lead to micronuclei formation.

Interaction with Epigenetic Modifications

Emerging evidence indicates that the precursors of this compound can interact with and influence the epigenetic landscape. Epigenetics involves modifications to DNA or its associated proteins that alter gene expression without changing the DNA sequence itself; key mechanisms include DNA methylation and histone modifications. britannica.comnih.gov The formation of DNA adducts and the modification of histone proteins are mechanisms through which chemical exposures can induce epigenetic remodeling, potentially contributing to carcinogenesis. researchgate.netnih.gov Both acrylamide and its metabolite glycidamide have been shown to induce such changes. researchgate.netnih.gov

Influence on DNA Methylation and Histone Modifications

The parent compound, acrylamide, and its reactive metabolite, glycidamide, have been shown to directly affect both DNA methylation and histone proteins.

DNA Methylation: Studies have demonstrated that acrylamide exposure can disrupt normal DNA methylation patterns. nih.gov In one study, oral administration of acrylamide to rats was found to alter the methylation of specific CpG islands in the differentially methylated region of the sperm gene insulin-like growth factor II (Igf2). nih.gov This suggests that acrylamide can interfere with the establishment and maintenance of genomic imprinting, an essential epigenetic process. nih.gov In vitro studies on bovine oocytes also showed that both acrylamide and glycidamide altered the expression of DPPA3, a gene that aids in DNA demethylation and chromatin organization. nih.gov

Histone Modifications: Glycidamide, the direct precursor to the N7-GA-Gua adduct, has been found to covalently modify histone proteins. researchgate.net Histones are crucial for packaging DNA into chromatin, and modifications to their tails can regulate gene accessibility and expression. nih.gov Research using mass spectrometry has identified histones that were covalently modified by glycidamide. researchgate.net Specifically, a study identified a modification on histone H2B at histidine 110 (H110), confirming that glycidamide can directly form adducts with histone proteins. researchgate.net Such modifications at critical sites on histones can potentially alter chromatin structure and function, representing a plausible mechanism for glycidamide-induced epigenetic dysregulation and toxicity. researchgate.net

Analytical Methodologies for Detection and Quantification of N7 2 Carbamoyl 2 Hydroxyethyl Guanine

Sample Preparation Techniques for DNA Adduct Analysis

The accurate analysis of N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-CAG), a DNA adduct formed from the acrylamide (B121943) metabolite glycidamide (B1671898), begins with meticulous sample preparation. researchgate.netresearchgate.netnih.gov This initial phase is critical for isolating the target adduct from complex biological matrices and preparing it for instrumental analysis.

DNA Extraction and Hydrolysis Methods

The primary step involves the extraction of DNA from biological samples. A common source for human studies is blood, often collected as dried blood spots (DBS) for ease of collection and storage. researchgate.netnih.gov Commercial kits, such as the QIAamp DNA Mini Blood Kit, are frequently employed for efficient DNA extraction from these samples. researchgate.netnih.gov

Following extraction, the DNA is subjected to hydrolysis to release the N7-CAG adduct from the DNA backbone. researchgate.net N7-guanine adducts are known to be chemically unstable, a property that facilitates their release. nih.gov Specifically, many N7-alkylguanines are thermally labile, allowing them to be selectively cleaved from the DNA strand as a free base simply by heating, a process known as thermal hydrolysis. nih.gov This step is essential because mass spectrometry methods generally exhibit better sensitivity and accuracy for small molecules compared to large ones like DNA. nih.gov

Enrichment and Purification Strategies

After hydrolysis, the sample contains a mixture of the target adduct and other cellular components. To enhance detection sensitivity, enrichment and purification steps are necessary. These procedures aim to remove interfering substances from the biological matrix. researchgate.net

Mass Spectrometry-Based Approaches

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the gold standard for the structural confirmation and precise quantification of DNA adducts like N7-CAG. nih.gov

Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)

The most powerful and widely used technique for analyzing N7-CAG is Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS). researchgate.netnih.gov This method offers high resolution, sensitivity, and specificity. In a typical application, the purified sample is injected into the UHPLC system for separation. The separation is often performed on a C18 column, such as an Acquity UPLC BEH C18 column, using a mobile phase consisting of 0.1% formic acid and acetonitrile (B52724). researchgate.netnih.gov

Following chromatographic separation, the analyte enters the tandem mass spectrometer for detection and quantification. nih.gov The instrument is operated with an electrospray ionization (ESI) source, typically in positive ion mode. nih.gov Specific instrumental parameters are carefully optimized to ensure reliable detection. nih.gov

| Instrument Parameter | Setting |

| Chromatography Column | Acquity UPLC BEH C18 (2.1 mm x 100 mm; 1.7 µm) |

| Mobile Phase | 0.1% Formic Acid and Acetonitrile (Isocratic) |

| Flow Rate | 0.1 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | ESI Positive (+) |

| Capillary Voltage | 2.98 kV |

| Desolvation Gas Temperature | 349 °C |

| Desolvation Gas Rate | 645 L/h |

| Collision Chamber Voltage | 18 V (for N7-CAG) |

| Data derived from a study on N7-CAG analysis in dried blood spots. nih.govnih.gov |

For the most accurate quantification, isotope dilution mass spectrometry (ID-MS) is the preferred method. nih.gov It is considered a "golden standard" for DNA adduct analysis because of its high specificity, sensitivity, and precision. nih.gov This technique involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the preparation process. nih.govrsc.org This "internal standard" behaves chemically and physically identically to the target analyte through extraction, hydrolysis, purification, and ionization. nih.gov

By measuring the ratio of the signal from the native analyte to the signal from the isotope-labeled internal standard, any sample loss during the extensive preparation steps can be precisely accounted for. rsc.org For the analysis of N7-CAG, allopurinol (B61711) has been used as an internal standard. nih.govnih.gov In studies of the similar N7-HEG adduct, a deuterated internal standard (N7-HEG-d4) was employed. nih.gov This approach allows for highly accurate results, with one study achieving a calibration curve for N7-CAG in the range of 10–300 ng/mL with a high coefficient of correlation (0.997). researchgate.netnih.gov

To achieve maximum sensitivity and specificity in complex samples, tandem mass spectrometry is operated in a targeted analysis mode known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.govnih.govnih.gov In this mode, the first quadrupole of the mass spectrometer is set to select only the ion corresponding to the protonated molecule of N7-CAG (the precursor ion). nih.govnih.gov This ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for a specific, characteristic fragment ion. nih.govnih.gov

This two-stage filtering process drastically reduces chemical noise and ensures that the detected signal is unique to the analyte of interest. nih.gov For N7-CAG, the specific MRM transition monitored is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 238.97 to a product ion at m/z 152.06. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound (N7-CAG) | 238.97 | 152.06 |

| Allopurinol (Internal Standard) | 136.9 | 110 |

| Data derived from a UHPLC-MS/MS method for N7-CAG. nih.gov |

This high degree of selectivity allows for the detection of very low levels of the adduct, with a reported limit of detection (LOD) for N7-CAG calculated at 0.65 ng/mL. nih.gov

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), particularly utilizing electrospray ionization (ESI) and multiple reaction monitoring (MRM), stands as a cornerstone for the sensitive and specific quantification of this compound (N7-CAG). This approach is frequently employed in biomonitoring studies to measure levels of this DNA adduct in biological samples.

Typically, the analysis is performed using Ultra High-Performance Liquid Chromatography (UHPLC) for the separation of N7-CAG from the biological matrix. The separated analyte is then introduced into the mass spectrometer. ESI is operated in positive ion mode (+), which facilitates the protonation of the N7-CAG molecule, forming the precursor ion [M+H]⁺.

Multiple Reaction Monitoring (MRM) is a highly selective detection technique. It involves the selection of the specific precursor ion of N7-CAG in the first quadrupole of the mass spectrometer, its fragmentation in the collision cell, and the subsequent selection of a specific product ion in the third quadrupole. This process significantly enhances the signal-to-noise ratio, allowing for precise quantification even at low concentrations.

A common MRM transition monitored for the analysis of N7-CAG is the fragmentation of the precursor ion with a mass-to-charge ratio (m/z) of 239.0 to a product ion of m/z 152.1. nih.gov This product ion corresponds to the protonated guanine (B1146940) base, a characteristic fragment for many N7-alkylguanine adducts. nih.gov

Research has demonstrated the successful application of UHPLC-ESI-MS/MS for the analysis of N7-CAG in dried blood spots (DBS). nih.govhhearprogram.org In one such study, the method was validated and used to compare N7-CAG levels in individuals with high and low consumption of acrylamide-containing foods. nih.govnih.govnih.gov The key parameters and findings from this research are summarized in the table below.

| Parameter | Value | Reference |

| Analytical Method | UHPLC-MS/MS | nih.govhhearprogram.orgnih.gov |

| Ionization Mode | ESI (+) | nih.gov |

| MRM Transition (N7-CAG) | m/z 238.97 > 152.06 | nih.govnih.gov |

| Calibration Curve Range | 10–300 ng/mL | nih.govhhearprogram.orgnih.gov |

| Correlation Coefficient (r) | 0.997 | nih.govnih.govnih.gov |

| Concentration in Test Group | 1.87 to 23.71 ng/mL | nih.govhhearprogram.orgnih.gov |

| Concentration in Control Group | 1.18 to 8.47 ng/mL | nih.govhhearprogram.orgnih.gov |

Accelerator Mass Spectrometry (AMS) for High Sensitivity Detection

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique capable of detecting isotopes at extremely low levels, making it suitable for the analysis of DNA adducts at realistic human exposure levels. nih.gov While specific studies employing AMS for the direct detection of this compound are not prominent in the reviewed literature, the principles of the technique suggest its high potential for this application, particularly in research settings involving isotopically labeled precursors.

AMS achieves its remarkable sensitivity by accelerating ions to very high energies (millions of electron volts). libretexts.org This high energy allows for the effective separation of a rare isotope (like ¹⁴C or ³H) from abundant, stable isotopes and molecular isobars that would otherwise interfere with detection in conventional mass spectrometry. libretexts.org For the analysis of DNA adducts, this typically requires the use of a carcinogen that has been chemically synthesized to include a ¹⁴C or ³H label.

The general workflow for AMS analysis of DNA adducts involves:

Exposure of a biological system to the ¹⁴C-labeled parent compound (e.g., acrylamide).

Isolation and purification of DNA from tissues or cells. nih.gov

Conversion of the purified DNA sample to graphite (B72142). nih.gov

Measurement of the ¹⁴C content in the graphite sample using the AMS instrument.

The extreme sensitivity of AMS allows for the quantification of DNA adducts at levels as low as one adduct per 10¹¹ to 10¹² nucleotides. nih.gov This level of detection is several orders of magnitude more sensitive than most other analytical methods. nih.gov This makes AMS a powerful tool for studying the dose-response relationships of DNA adduct formation at very low, environmentally relevant exposures. nih.gov

Complementary Analytical Techniques (e.g., ³²P-Postlabeling, Immunoassays)

While LC-MS/MS is often the method of choice for the quantification of this compound, other techniques can serve as complementary approaches.

³²P-Postlabeling: This technique was a significant breakthrough for the detection of DNA adducts and has been applied to the analysis of N7-guanine adducts. nih.gov The method involves the enzymatic digestion of DNA to nucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the adducted nucleotides. The radiolabeled adducts are then typically separated by thin-layer chromatography or high-performance liquid chromatography and quantified by detecting the radioactive decay of ³²P.

However, the ³²P-postlabeling method has some notable limitations, especially for N7-guanine adducts. These include:

Instability: N7-guanine adducts can be chemically unstable, and their depurination during sample preparation can lead to an underestimation of the true adduct levels. nih.gov

Lack of Specificity: The technique does not provide definitive structural information, making it difficult to identify the exact chemical nature of the adduct without prior knowledge. nih.govnih.gov

Despite these drawbacks, there have been comparative studies between ³²P-postlabeling and other methods like gas chromatography/mass spectrometry for other N7-alkylguanine adducts, which have shown good agreement under specific conditions. nih.gov

Immunoassays: Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), represent another class of complementary techniques for DNA adduct analysis. nih.gov These methods are based on the highly specific recognition of the DNA adduct by an antibody.

The general principle of an immunoassay for N7-CAG would involve:

Developing a specific antibody that recognizes and binds to the this compound adduct.

Immobilizing the DNA sample or a competitor antigen to a solid support (e.g., a microplate well).

Adding the specific antibody, which binds to the adduct.

Using a secondary antibody conjugated to an enzyme that produces a measurable signal (e.g., colorimetric or fluorescent) upon the addition of a substrate.

Quantifying the amount of adduct based on the signal intensity, often by comparison to a standard curve.

Immunoassays can be highly sensitive and are well-suited for screening a large number of samples. However, they provide relative rather than absolute quantification. Mass spectrometry, particularly with the use of stable isotope-labeled internal standards, is considered the "gold standard" for its superior accuracy and structural confirmation capabilities. nih.gov

N7 2 Carbamoyl 2 Hydroxyethyl Guanine As a Biomarker for Acrylamide Exposure

Biomarker Utility in Human Exposure Assessment

The utility of N7-(2-Carbamoyl-2-hydroxyethyl)guanine as a biomarker stems from its direct link to the genotoxic effects of acrylamide (B121943). After formation, this adduct can be excised from DNA either spontaneously or through enzymatic repair mechanisms and is subsequently excreted in the urine. nih.govnih.gov This makes its quantification in urine a non-invasive method to assess the internal dose of the reactive metabolite of acrylamide. nih.gov The presence of N7-GAG confirms that acrylamide has been absorbed, metabolized to the reactive epoxide glycidamide (B1671898), and has reached cellular DNA to form adducts, a critical step in carcinogenesis. nih.govnih.gov

Detection in Urine and Blood Samples

This compound is quantifiable in both human urine and blood samples, providing valuable data for exposure assessment. nih.govnih.gov Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for its sensitive and specific detection. nih.gov

Studies have successfully measured N7-GAG in urine, with detectable levels found in both smokers and non-smokers, indicating its relevance for assessing exposure from various sources, including diet and tobacco smoke. nih.gov For instance, one study reported a median urinary N7-GAG level of 0.93 μg/g creatinine (B1669602) in non-smokers and 1.41 μg/g creatinine in smokers. nih.gov

In addition to urine, N7-GAG has been analyzed in dried blood spot (DBS) samples. Research comparing subjects with high consumption of acrylamide-containing foods to a control group found significantly different levels of N7-GAG. The test group exhibited a concentration range of 1.87 to 23.71 ng/mL, while the control group's range was 1.18 to 8.47 ng/mL, demonstrating the feasibility of using DBS for monitoring DNA damage from acrylamide exposure.

Correlation with Dietary Acrylamide Intake

A significant correlation has been established between the levels of urinary this compound and dietary acrylamide intake. nih.govnih.gov This relationship is often investigated by concurrently measuring other biomarkers of acrylamide exposure, such as the urinary mercapturic acid metabolite of acrylamide, N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA). nih.govnih.gov

Multiple linear regression analysis has revealed a significant association between urinary N7-GAG and AAMA levels in both smokers and non-smokers. nih.gov This indicates that even at low levels of dietary intake, the formation of the genotoxic N7-GAG adduct occurs and can be reliably assessed, underscoring the utility of N7-GAG as a biomarker for dietary acrylamide exposure. nih.govnih.gov

Application in Occupational Exposure Monitoring

In occupational settings where workers may be exposed to higher levels of acrylamide, this compound serves as a valuable biomarker for monitoring exposure and potential genotoxicity. nih.gov Studies involving workers exposed to acrylamide have shown significantly higher urinary levels of N7-GAG compared to non-exposed control groups. nih.gov

A positive correlation has been observed between urinary N7-GAG levels and the levels of the mercapturic acid metabolites of acrylamide (AAMA) and glycidamide (GAMA). nih.gov This suggests that N7-GAG can be a useful biomarker of acrylamide-induced genotoxicity in an occupational context, complementing other biomarkers of exposure. nih.gov

Comparative Analysis with Other Acrylamide Biomarkers (e.g., Hemoglobin Adducts, Mercapturic Acids)

The assessment of acrylamide exposure is not limited to this compound; other biomarkers such as hemoglobin adducts and mercapturic acids are also widely used. Each class of biomarker offers different insights into the exposure timeline and metabolic pathways.

Hemoglobin adducts , such as N-(2-carbamoylethyl)valine (AAVal) and N-(2-carbamoyl-2-hydroxyethyl)valine (GAVal), are formed from the reaction of acrylamide and glycidamide with the N-terminal valine of hemoglobin. These adducts provide an integrated measure of exposure over a longer period, corresponding to the lifespan of red blood cells (approximately 120 days).

Mercapturic acids , namely N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA), are urinary metabolites reflecting recent exposure to acrylamide and glycidamide, respectively. nih.gov They are considered biomarkers of the detoxification pathway. nih.gov

In contrast, N7-GAG is a biomarker of effect, indicating that the ultimate carcinogenic metabolite, glycidamide, has reached and damaged the DNA. nih.govnih.gov While mercapturic acids are generally found at higher concentrations and are considered preferred biomarkers for quantifying exposure, N7-GAG provides crucial information about the genotoxic consequences of that exposure. nih.gov The ratio of different biomarkers, such as GAMA to AAMA, can also offer insights into individual metabolic differences in the conversion of acrylamide to glycidamide.

Table 1: Comparison of Acrylamide Biomarkers

| Biomarker | Matrix | What it Measures | Timeframe of Exposure |

|---|---|---|---|

| This compound (N7-GAG) | Urine, Blood | DNA damage from glycidamide | Short-term |

| N-(2-carbamoylethyl)valine (AAVal) | Blood (Hemoglobin) | Exposure to acrylamide | Long-term (up to 120 days) |

| N-(2-carbamoyl-2-hydroxyethyl)valine (GAVal) | Blood (Hemoglobin) | Exposure to glycidamide | Long-term (up to 120 days) |

| N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) | Urine | Recent exposure to acrylamide (detoxification) | Short-term (hours to days) |

| N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) | Urine | Recent exposure to glycidamide (detoxification) | Short-term (hours to days) |

Individual Variability in this compound Levels

Significant inter-individual variability has been observed in the levels of this compound and other acrylamide biomarkers. This variation can be attributed to differences in dietary habits, smoking status, and individual metabolic capacities.

For example, the ratio of glycidamide-to-acrylamide derived mercapturic acids (GAMA:AAMA) in urine has been shown to vary considerably among individuals, indicating differences in the extent of metabolic conversion of acrylamide to its genotoxic epoxide, glycidamide. This metabolic variability directly influences the amount of glycidamide available to form N7-GAG.

Influence of Genetic Polymorphisms (e.g., GSTM1, mEH)

Genetic polymorphisms in enzymes involved in the metabolism of acrylamide and glycidamide play a crucial role in the observed inter-individual variability. Key enzymes include those from the Glutathione S-transferase (GST) and microsomal epoxide hydrolase (mEH) families.

The GSTM1 gene encodes for an enzyme that detoxifies acrylamide and glycidamide through conjugation with glutathione. Individuals with the GSTM1-null genotype lack this functional enzyme, which can lead to altered metabolite profiles. Research has shown that GSTM1 genotypes can significantly modify the excretion of urinary AAMA and the ratio of GAMAs to AAMA. This suggests that individuals with the GSTM1-null genotype may have a reduced capacity to detoxify acrylamide, potentially leading to a greater proportion being converted to the genotoxic glycidamide and subsequently forming N7-GAG.

Polymorphisms in the mEH gene, which encodes for microsomal epoxide hydrolase, an enzyme that detoxifies glycidamide by hydrolyzing it to a diol, can also influence biomarker levels. Studies have indicated that polymorphisms in exon 4 of the mEH gene are associated with urinary GAMA levels after adjusting for acrylamide exposure. This highlights the role of genetic variability in mEH in the detoxification of glycidamide and consequently, the levels of its downstream adducts like N7-GAG.

Cellular Responses to N7 2 Carbamoyl 2 Hydroxyethyl Guanine Adducts

Recognition of N7-(2-Carbamoyl-2-hydroxyethyl)guanine by DNA Repair Pathways

The primary defense against the genotoxic effects of N7-CAG is its recognition and removal by cellular DNA repair systems. The structural nature of the adduct largely dictates which pathway is engaged.

Base Excision Repair (BER) Mechanisms and Enzymes

The Base Excision Repair (BER) pathway is the principal mechanism for the removal of lesions induced by glycidamide (B1671898), the precursor to N7-CAG. nih.gov Studies using Chinese hamster cell lines have shown that cells deficient in BER are approximately five times more sensitive to the growth-inhibiting effects of glycidamide compared to wild-type cells. nih.gov Furthermore, while glycidamide induces mutations at the hprt locus in repair-proficient cells, this mutagenic effect is not observed in BER-deficient cells, underscoring the central role of this pathway in processing these adducts. nih.gov

The repair process is thought to proceed via short-patch BER. nih.gov The initial step involves the recognition and excision of the damaged base by a specific DNA glycosylase. While the precise glycosylase that targets N7-CAG has not been definitively identified, studies on similar small N7-alkylguanine adducts suggest enzymes like alkyladenine DNA glycosylase (AAG) could be involved. nih.gov Research has also suggested associations between glycidamide-induced DNA damage and genetic polymorphisms in BER-related genes, such as MUTYH and X-ray repair cross-complementing protein 1 (XRCC1), further implicating this pathway in the cellular response. nih.gov Downregulation of the BER gene XRCC1 has been observed in cells treated with glycidamide, which may compromise the cell's ability to repair this type of damage. thepharmajournal.com

Nucleotide Excision Repair (NER) Considerations

Nucleotide Excision Repair (NER) is a versatile repair system that typically recognizes and removes bulky, helix-distorting DNA lesions. mdpi.com For lesions originating from glycidamide, evidence suggests that NER is not the primary repair pathway. nih.gov The adduct N7-CAG is not considered a bulky lesion that would cause the significant helical distortion typically required to trigger the NER machinery. nih.govmdpi.com

However, some interplay cannot be completely dismissed. One study found an association between polymorphisms in the NER gene XPC (Xeroderma Pigmentosum, Complementation group C) and the extent of glycidamide-induced DNA damage, hinting at a potential, if minor, role for NER proteins. nih.govresearchgate.net It is possible that under certain conditions, such as when BER is overwhelmed or for specific conformational variations of the adduct, NER components may be recruited. mdpi.com Additionally, studies on oxidative damage have shown that some NER proteins can cooperate with and stimulate BER enzymes. glenresearch.com Nevertheless, based on the hypersensitivity of BER-deficient cell lines, the BER pathway remains the dominant mechanism for repairing N7-CAG. nih.gov

Abasic Site Processing and Repair

A significant consequence of the formation of N7-alkylguanine adducts is the chemical instability of the N-glycosidic bond that links the guanine (B1146940) base to the deoxyribose sugar. nih.govnih.gov Alkylation at the N7 position introduces a positive charge into the guanine imidazole (B134444) ring, which weakens this bond and increases the rate of spontaneous depurination. nih.govnih.gov This process releases the modified guanine base, leaving behind a non-instructive and cytotoxic apurinic/apyrimidinic (AP) site in the DNA backbone. nih.govmdpi.com

AP sites are among the most common forms of endogenous DNA damage and are potent blockers of DNA replication and transcription. mdpi.comnih.gov If not repaired, they can lead to the formation of single- and double-strand breaks or cause mutations, as some translesion synthesis polymerases tend to insert an adenine (B156593) opposite the abasic site, leading to G→T transversions. nih.govmdpi.comoup.com

The repair of AP sites is a critical cellular process handled primarily by the Base Excision Repair (BER) pathway. nih.govpnas.org The process is initiated by an AP endonuclease, such as APE1, which cleaves the phosphodiester backbone immediately 5' to the AP site. nih.gov This creates a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. The dRP residue is then removed, a DNA polymerase inserts the correct nucleotide (guanine), and the strand is sealed by a DNA ligase, restoring the original DNA sequence. nih.gov

Transcriptional and Translational Impacts of DNA Adducts

The presence of a DNA adduct like N7-CAG can serve as a physical impediment to the molecular machinery responsible for transcription and replication. oup.com The adduct alters the structure of the DNA template, which can cause DNA and RNA polymerases to stall when they encounter the lesion. oup.com This blockage of polymerase progression can lead to the inhibition of both gene transcription (the synthesis of RNA from a DNA template) and DNA replication.

Inhibition of transcription can disrupt normal cellular functions by preventing the synthesis of essential proteins. If the stalled polymerase is not removed, it can trigger a specific repair pathway known as transcription-coupled repair (a sub-pathway of NER), although the primary role for this in N7-CAG repair is not well-established. Persistent stalling can also signal for the initiation of apoptosis. oup.com Similarly, the blockage of DNA replication forks can lead to fork collapse and the formation of double-strand breaks, which are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis. mdpi.com

Cell Cycle Perturbations and Apoptotic Responses

When DNA damage like N7-CAG adducts occurs, cells can activate checkpoint pathways that arrest the cell cycle. This provides additional time for the DNA repair machinery to remove the lesions before they are fixed as permanent mutations during DNA replication (S phase) or segregated into daughter cells during mitosis (M phase).

Studies on the N7-CAG precursor, glycidamide, have demonstrated its ability to induce significant cytogenetic damage. In V79 Chinese hamster cells, glycidamide treatment leads to a dose-dependent decrease in the mitotic index, a measure of cell proliferation, indicating a block in cell cycle progression. unl.pt This arrest is a crucial response to the presence of genotoxic damage.

Table 1: Effect of Glycidamide on Mitotic Index in V79 Cells

| Glycidamide Concentration (µM) | Mitotic Index (%) |

|---|---|

| 0 (Control) | 12.5 |

| 50 | 10.4 |

| 100 | 9.1 |

| 250 | 7.6 |

| 500 | 6.5 |

| 1000 | 3.6 |

Data sourced from Martins et al. (2007). The mitotic index was evaluated as a measure of cell proliferation.

If the DNA damage is too extensive to be repaired, the cell may initiate apoptosis, or programmed cell death, to eliminate itself and prevent the propagation of potentially harmful mutations. Glycidamide has been shown to induce apoptosis in various cell types. nih.gov This process is often mediated by the p53 tumor suppressor protein, which can be activated by DNA damage and in turn upregulate pro-apoptotic genes like Bax. nih.gov The activation of these genes leads to mitochondrial dysfunction and the activation of a cascade of enzymes called caspases, which execute the apoptotic program. nih.gov

Studies in mouse Leydig and Sertoli cells have shown that glycidamide exposure leads to a significant increase in the mRNA expression of key apoptotic genes. nih.gov

Table 2: Effect of Glycidamide on Apoptotic Gene Expression in Mouse Leydig (TM3) Cells | Treatment | Relative mRNA Expression (Fold Change vs. Control) | | :--- | :--- | | p53 | | 1 µM Glycidamide | ~2.0 | | 0.5 mM Glycidamide | ~3.5 | | Bax | | 1 µM Glycidamide | ~1.8 | | 0.5 mM Glycidamide | ~2.5 | | Caspase-3 | | 1 µM Glycidamide | ~2.2 | | 0.5 mM Glycidamide | ~3.8 | Data adapted from Yilmaz et al. (2017). Values are approximate fold changes derived from published graphs.

This coordinated response of cell cycle arrest and apoptosis is a critical defense mechanism against the carcinogenic potential of DNA adducts like this compound. nih.govnih.gov

Epidemiological and Public Health Relevance of N7 2 Carbamoyl 2 Hydroxyethyl Guanine Research

Risk Assessment of Acrylamide (B121943) Exposure through Diet and Other Sources

The primary sources of acrylamide exposure for the general population are food and tobacco smoke. cancer.gov Foods such as french fries, potato chips, crackers, bread, cookies, cereals, and coffee are major dietary sources. nih.govcancer.gov Acrylamide forms in these foods through the Maillard reaction between the amino acid asparagine and reducing sugars at high temperatures. nih.govicck.org Tobacco smoke is another significant source, with smokers exhibiting three to five times higher levels of acrylamide exposure markers in their blood compared to non-smokers. cancer.gov

Once ingested or inhaled, acrylamide is absorbed and metabolized in the body. nih.govnih.gov A critical step in its bioactivation is the conversion of acrylamide to its epoxide metabolite, glycidamide (B1671898) (GA), by the cytochrome P450 2E1 (CYP2E1) enzyme. nih.govnih.gov This metabolite, glycidamide, is a reactive compound that can bind to DNA, forming adducts. nih.govoup.com The most abundant of these is N7-(2-Carbamoyl-2-hydroxyethyl)guanine, which results from glycidamide reacting with the N7 position of guanine (B1146940) in DNA. nih.govnih.govacs.org

The formation of N7-GAG is a key event in the carcinogenesis of acrylamide because it provides direct evidence of DNA damage. europa.eu The presence of this adduct confirms that acrylamide is converted to a genotoxic metabolite in humans, which can cause mutations and interfere with DNA replication and transcription. nih.goveuropa.eu Studies in rodent models have demonstrated that exposure to acrylamide leads to the formation of N7-GAG in various organs, including the liver, lung, and kidney. nih.govnih.gov The detection and quantification of N7-GAG serve as a crucial tool for risk assessment, helping to link acrylamide exposure from various sources to a specific molecular event related to its cancer-initiating properties. nih.govresearchgate.net This provides a more accurate understanding of the internal dose of the genotoxic metabolite and supports a genotoxic mechanism for acrylamide-induced carcinogenicity. researchgate.netacs.org

Biomarker Validation in Human Cohort Studies

For a compound to be useful in public health, it must be a validated biomarker of exposure and, ideally, of risk. This compound has been the subject of numerous studies to validate it as a biomarker for acrylamide's genotoxic effects in humans. nih.govacs.orgnycu.edu.tw Since N7-GAG can be excised from DNA and excreted in urine, its measurement in urine provides a non-invasive way to assess the extent of DNA damage from acrylamide exposure. nih.govacs.org

Researchers have developed sensitive analytical methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), to quantify N7-GAG in human biological samples, including urine and dried blood spots (DBS). nih.govnih.govnih.gov These methods have been applied in human cohort studies to investigate the relationship between acrylamide exposure and N7-GAG levels.

A study comparing smokers and non-smokers found that the median urinary N7-GAG level was higher in smokers (1.41 μg/g creatinine) than in non-smokers (0.93 μg/g creatinine). nih.govacs.org In the same study, a multiple linear regression analysis revealed that N7-GAG levels were significantly associated with the levels of another urinary acrylamide metabolite, N-acetyl-S-(propionamide)-cysteine (AAMA), which is a biomarker for recent acrylamide intake. nih.govacs.org This demonstrates that urinary N7-GAG is linked to dietary acrylamide intake even at very low levels. nih.govacs.org

Another study analyzed N7-GAG in dried blood spots from two groups: a test group that consumed a significant amount of acrylamide-containing foods and a control group. nih.gov The results showed a statistically significant difference in N7-GAG levels between the two groups, with the test group having a higher concentration range (1.87 to 23.71 ng/ml) compared to the control group (1.18 to 8.47 ng/ml). nih.govresearchgate.net

Table 1: Levels of this compound (N7-GAG) in Human Cohort Studies

| Study | Sample Matrix | Participant Groups | N7-GAG Levels | Key Finding |

|---|---|---|---|---|

| Lin et al. (2014) | Urine | Non-smokers (n=33) vs. Smokers (n=30) | Median: 0.93 µg/g creatinine (B1669602) (Non-smokers) Median: 1.41 µg/g creatinine (Smokers) | Urinary N7-GAG levels are significantly associated with a biomarker of recent dietary acrylamide intake (AAMA). nih.govacs.org |

| Putri et al. (2021) | Dried Blood Spot (DBS) | High Acrylamide Diet (n=25) vs. Negative Control (n=25) | Range: 1.87-23.71 ng/ml (High Diet) Range: 1.18-8.47 ng/ml (Control) | A significant difference in N7-GAG levels was observed between the high-exposure and control groups (p < 0.001). nih.govresearchgate.net |

These studies validate urinary and blood N7-GAG as a risk-associated biomarker that can be used in molecular epidemiology to confirm the genotoxicity of acrylamide in humans. nih.govacs.org Alongside other biomarkers like hemoglobin adducts of acrylamide (HbAA) and glycidamide (HbGA), N7-GAG helps to create a more complete picture of exposure and effect, accounting for individual variations in metabolism which can be influenced by genetic polymorphisms in enzymes like GSTT1 and GSTM1. nih.govnih.govnih.gov

Public Health Strategies for Mitigating Acrylamide Exposure

The validation of this compound as a biomarker of genotoxic effect has significant implications for public health. nih.gov It reinforces the need for strategies to reduce acrylamide exposure and provides a tool to measure the effectiveness of such interventions.

Public health strategies are multifaceted and include:

Regulatory Measures and Food Industry Guidance: Research into acrylamide formation and its biomarkers has spurred regulatory bodies and health organizations to establish guidelines and benchmarks for acrylamide levels in food. icck.orgnih.gov This encourages food manufacturers to modify production processes to minimize acrylamide content. Mitigation techniques include selecting raw materials with lower sugar and asparagine content, using the enzyme asparaginase (B612624) to break down asparagine before cooking, lowering cooking temperatures and times, and adjusting the pH of products. icck.orgmdpi.com

Public Awareness and Dietary Recommendations: Understanding the link between diet, smoking, and DNA damage, as evidenced by N7-GAG, is crucial for public education. nih.gov Health authorities can issue dietary advice, such as avoiding over-browning of starchy foods like toast and potatoes, and continue to emphasize smoking cessation. cancer.govnih.gov Raising awareness about the sources of acrylamide empowers consumers to make choices that reduce their exposure.

Monitoring and Research: Continued monitoring of acrylamide levels in foods and the use of biomarkers like N7-GAG in population studies are essential for tracking exposure trends and identifying high-risk groups. umd.edu Further research can help refine risk assessments and explore the long-term health consequences of low-level dietary exposure, ultimately shaping future health policies. nih.govconsensus.app

Future Research Directions and Unanswered Questions for N7 2 Carbamoyl 2 Hydroxyethyl Guanine

Elucidating the Full Spectrum of Biological Consequences

A primary area for future investigation is to fully understand the biological consequences of N7-Gua-HEt formation. While it is known that glycidamide's interaction with DNA can lead to the formation of this adduct, potentially causing mutations and inhibiting transcription and DNA replication, the precise downstream effects are not entirely clear. nih.gov

Future studies should focus on:

Mutagenic Potential: While the formation of DNA adducts is linked to genotoxicity, there is limited evidence directly implicating N7-guanine adducts as the primary cause of mutations in cells and tissues. researchgate.netnih.gov Research is needed to determine the specific types of mutations induced by N7-Gua-HEt and the frequency at which they occur.

DNA Repair Pathways: Investigating how cells recognize and repair N7-Gua-HEt is crucial. Understanding the efficiency and fidelity of the DNA repair mechanisms involved will provide insight into individual susceptibility to acrylamide-induced DNA damage.

Cellular Signaling and Apoptosis: Research should explore how the presence of N7-Gua-HEt adducts triggers cellular signaling pathways, including those leading to programmed cell death (apoptosis). This will help clarify how the body eliminates damaged cells to prevent the propagation of mutations.

Ring-Opened Derivatives: N7-guanine adducts can be converted to more persistent and potentially more mutagenic ring-opened formamidopyrimidine (FAPy) lesions. nih.gov Future investigations should include the analysis of these FAPy derivatives in human studies to get a more complete picture of the genotoxic risk. nih.gov

Development of Advanced Detection and Imaging Techniques

Sensitive and specific detection methods are fundamental to understanding the dose-response relationship and the biological effects of N7-Gua-HEt. Current methods, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have proven effective in quantifying N7-Gua-HEt in biological samples like dried blood spots and urine. nih.govnih.govnih.gov

However, there is a need for more advanced techniques. Future research should aim to develop:

In Vivo Imaging: The development of non-invasive imaging techniques that can visualize the formation and localization of N7-Gua-HEt adducts in real-time within living organisms would be a significant breakthrough. This would allow for a more dynamic understanding of adduct distribution and persistence in different tissues.

Single-Cell Analysis: Methods capable of detecting N7-Gua-HEt at the single-cell level would provide unprecedented insight into cell-to-cell variability in DNA damage and repair.

High-Throughput Screening: The development of faster and more cost-effective high-throughput screening methods would facilitate larger-scale epidemiological studies to assess N7-Gua-HEt levels in diverse populations.

A study on the analysis of N7-Gua-HEt in dried blood spots using UHPLC-MS/MS demonstrated a significant difference in adduct levels between a group consuming acrylamide-containing foods and a control group. nih.govnih.gov

Table 1: UHPLC-MS/MS Method Parameters for N7-Gua-HEt Analysis

| Parameter | Value |

|---|---|

| Chromatography Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm; 1.7 μm) nih.gov |

| Mobile Phase | 0.1% formic acid and acetonitrile (B52724) (isocratic) nih.gov |

| Flow Rate | 0.1 ml/min nih.gov |

| Injection Volume | 10 µL nih.gov |

| Total Run Time | 4 min nih.gov |

| Ionization Mode | ESI positive (+) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| MRM Transition (N7-Gua-HEt) | m/z 238.97 > 152.06 nih.gov |

| MRM Transition (Allopurinol - Internal Standard) | m/z 136.9 > 110 nih.gov |

| Calibration Curve Range | 10–300 ng/ml nih.govresearchgate.net |

| Correlation Coefficient (r) | 0.997 nih.govresearchgate.net |

Personalized Risk Assessment Based on Biomarker Levels

N7-Gua-HEt has shown promise as a biomarker for assessing exposure to acrylamide (B121943) and its genotoxic effects. nih.gov Future research should focus on refining the use of this biomarker for personalized risk assessment.

Key areas of investigation include:

Establishing Dose-Response Relationships: More comprehensive studies are needed to establish clear dose-response relationships between acrylamide exposure levels, N7-Gua-HEt concentrations in various biological matrices (blood, urine), and the risk of developing cancer and other diseases.

Identifying Susceptible Populations: Research should investigate genetic and lifestyle factors that influence individual differences in acrylamide metabolism, DNA repair capacity, and, consequently, N7-Gua-HEt levels. This could lead to the identification of subpopulations at higher risk.

Longitudinal Studies: Long-term prospective studies are necessary to track N7-Gua-HEt levels over time in individuals and correlate these with health outcomes. This will help to validate the predictive power of this biomarker.

A study of acrylamide-exposed workers found that urinary N7-Gua-HEt levels were significantly higher than in non-exposed controls and correlated with other acrylamide exposure biomarkers. nih.gov

Table 2: N7-Gua-HEt Concentration in Human Samples

| Study Group | Sample Type | N7-Gua-HEt Concentration Range | Statistical Significance (p-value) |

|---|---|---|---|

| Test Group (High Acrylamide Food Consumption) | Dried Blood Spot | 1.87 to 23.71 ng/ml nih.govresearchgate.net | < 0.001 nih.govresearchgate.net |

| Negative Control Group | Dried Blood Spot | 1.18 to 8.47 ng/ml nih.govresearchgate.net | < 0.001 nih.govresearchgate.net |

Intervention Strategies for Reducing N7-(2-Carbamoyl-2-hydroxyethyl)guanine Formation and Persistence

A critical long-term goal is to develop strategies to mitigate the harmful effects of acrylamide exposure. Research in this area should focus on:

Dietary Interventions: Investigating the potential of specific dietary components, such as antioxidants, to inhibit the metabolic activation of acrylamide to glycidamide (B1671898) or to enhance the repair of N7-Gua-HEt adducts.

Pharmacological Agents: Exploring the possibility of developing drugs that could either block the formation of N7-Gua-HEt or enhance its removal from DNA.

Food Processing Technologies: Supporting the development and implementation of food processing techniques that reduce the formation of acrylamide in consumer products.

Integration with Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the impact of N7-Gua-HEt, future research must integrate data from various "omics" fields. nih.govrsc.org This multi-omics approach will allow scientists to connect the presence of this DNA adduct with changes at different biological levels. nih.gov

Key integrations include:

Genomics: Correlating N7-Gua-HEt levels with specific genetic variants (e.g., in genes responsible for acrylamide metabolism or DNA repair) to identify genetic predispositions to acrylamide-induced damage.

Transcriptomics: Examining how the presence of N7-Gua-HEt adducts alters gene expression profiles, providing insights into the cellular pathways that are disrupted.

Metabolomics: Studying how N7-Gua-HEt formation influences metabolic pathways, which could reveal novel biomarkers and mechanistic insights.

By integrating these different data streams, researchers can build comprehensive models of how N7-Gua-HEt contributes to disease processes, paving the way for more effective prevention and treatment strategies. rsc.org

Q & A

Q. What role do DNA repair pathways play in modulating adduct persistence?

- Pathway-Specific Effects :

- Base excision repair (BER) : Critical for repairing AP sites but inefficient against bulky adducts, leading to prolonged mutagenic stress .

- Nucleotide excision repair (NER) : Limited activity against N7-guanine adducts due to their minor groove location, highlighting reliance on error-prone TLS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.